molecular formula C16H15NO2 B15066001 N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide CAS No. 83913-70-6

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide

Katalognummer: B15066001
CAS-Nummer: 83913-70-6
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: NNMSRAGFGKTNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of dihydronaphthalene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide typically involves the reaction of 3,4-dihydronaphthalen-2-ylamine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is unique due to its specific combination of the dihydronaphthalene and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

83913-70-6

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

N-(3,4-dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide

InChI

InChI=1S/C16H15NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-5,8-11H,6-7H2,1H3

InChI-Schlüssel

NNMSRAGFGKTNNL-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC2=CC=CC=C2CC1)C(=O)C3=COC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.